RUVBL1/2-IN-B

Chemical Biology Enzymology Chaperone Inhibitors

RUVBL1/2-IN-B is a synthetic, small-molecule inhibitor with a defined (1R,3S) stereochemistry that potently and specifically inhibits the ATPase activity of the RUVBL1/RUVBL2 heterohexameric complex. This compound belongs to the pyrazolone derivative class originally developed by Daiichi-Sankyo and is closely related to 'Compound B' (also known as TIP48/49-IN-1), with a reported IC50 of 59 nM against the purified complex.

Molecular Formula C28H30ClN5O4
Molecular Weight 536.029
Cat. No. B1193479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRUVBL1/2-IN-B
SynonymsRUVBL1/2-IN-B
Molecular FormulaC28H30ClN5O4
Molecular Weight536.029
Structural Identifiers
SMILESO=C([C@H]1C[C@@H](C2=NN=C(C3=CC(Cl)=CC=C3OCC)O2)CCC1)NC4=C(C)N(C)N(C5=CC=CC=C5)C4=O
InChIInChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1
InChIKeyYLNPPGPPVHTVTJ-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RUVBL1/2-IN-B: A Stereospecific Chemical Probe for the AAA+ ATPase Complex RUVBL1/2


RUVBL1/2-IN-B is a synthetic, small-molecule inhibitor with a defined (1R,3S) stereochemistry that potently and specifically inhibits the ATPase activity of the RUVBL1/RUVBL2 heterohexameric complex [1]. This compound belongs to the pyrazolone derivative class originally developed by Daiichi-Sankyo and is closely related to 'Compound B' (also known as TIP48/49-IN-1), with a reported IC50 of 59 nM against the purified complex [1]. As a chemical probe, its primary utility is to dissect the ATPase-dependent functions of the RUVBL1/2 chaperone system in DNA replication, PAQosome maturation, and DNA damage response pathways, rather than serving as a lead for direct clinical development [1].

Stereochemical Stringency Defines Functional Activity of RUVBL1/2-IN-B


The RUVBL1/2 ATPase inhibitory class exhibits a critical dependence on absolute configuration for biological activity, precluding the simple substitution of RUVBL1/2-IN-B with a racemate or alternative isomer. A direct enantiomer, 'Compound C', has been explicitly characterized as an inactive control, failing to deplete key client proteins like DNA-PKcs and ATM or induce transcriptional responses [1]. Moreover, other chemotypes such as the allosteric inhibitor CB-6644, while active, target a distinct binding site and may exhibit different allosteric effects on the RUVBL1/2 conformational cycle [2]. Therefore, activity-based assessments, rather than structural similarity alone, are essential for procuring a functional probe.

Quantitative Comparative Evidence for RUVBL1/2-IN-B Selection


Stereospecific Inhibition of RUVBL1/2 ATPase Activity

The (1R,3S) stereoisomer (RUVBL1/2-IN-B) is the active ATPase inhibitor, essential for potency, while its enantiomer (Compound C) is completely inactive. This defines stereochemistry as a critical quality attribute for the compound [1].

Chemical Biology Enzymology Chaperone Inhibitors

Stereospecific Target Engagement in Cancer Cells: PIKK Depletion

Only the active enantiomer RUVBL1/2-IN-B depletes key oncogenic client proteins (ATM, ATR, DNA-PKcs) in NSCLC cells, confirming on-target cellular activity is stereospecific. The enantiomer Compound C does not deplete these proteins, serving as a confirmed inactive control [1].

Cellular Pharmacology Target Engagement PIKK Signaling

Tumor-Selective Radiosensitization vs. Normal Cell Sparing

RUVBL1/2-IN-B (as Compound B) demonstrates a unique therapeutic window by synergizing with ionizing radiation to kill NSCLC cells, while sparing non-transformed human bronchial epithelial cells (HBEC). This therapeutic differentiation is not recapitulated by standard chemotherapy or targeted agents [1].

Radiation Oncology Tumor Biology Selective Toxicity

Oral Bioavailability for In Vivo Pharmacodynamic Studies

RUVBL1/2-IN-B (Compound B) demonstrates oral bioavailability, achieving pharmacodynamic (PD) activity in vivo. Oral administration at 175 mg/kg/day in a mouse xenograft model led to the depletion of ATM in tumor cells, providing a robust in vivo PD biomarker [1].

In Vivo Pharmacology ADME Xenograft Models

Defined Research Applications for RUVBL1/2-IN-B Based on Verified Evidence


Dissecting ATPase-Dependent vs. Scaffolding Roles of the PAQosome

Utilize the active (1R,3S) probe and its corresponding inactive enantiomer (Compound C) as a matched chemical biology pair. This enables precise distinction of catalytic versus non-catalytic functions of the RUVBL1/2 complex in PAQosome-dependent client protein (e.g., PIKK family) maturation and snRNP/snoRNP biogenesis [1].

Investigating Nucleotide Conformation-Dependent Inhibition Mechanisms

Deploy RUVBL1/2-IN-B in biophysical and structural studies to probe its binding mechanism. Unlike CB-6644, which is an ATP-state mimetic, the binding of this chemotype to the RUVBL1/2 interface may serve as a chemical tool to stabilize specific ATP/ADP-bound conformational states for cryo-EM or X-ray crystallography studies [1].

Studying Tumor-Selective DNA Damage Response (DDR) Modulation

Apply RUVBL1/2-IN-B as a chemical inducer of tumor-selective DNA repair deficiency. Combine with ionizing radiation in a panel of NSCLC cell lines to study the mechanistic basis of differential radiosensitization, potentially via preferential destabilization of ATM/DNA-PKcs kinases in tumor versus normal cells [1].

Exploring Immune Activation in Tumor Microenvironments

Use as a pharmacological agent to investigate the link between RUVBL1/2 ATPase inhibition, replication stress-induced DNA damage, and cGAS/STING pathway activation. In vivo administration in humanized mouse models can be used to quantify CD3+ T-cell, B-cell, and dendritic cell infiltration into tumors, consistent with immunogenic cell death mechanism studies [1].

Quote Request

Request a Quote for RUVBL1/2-IN-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.